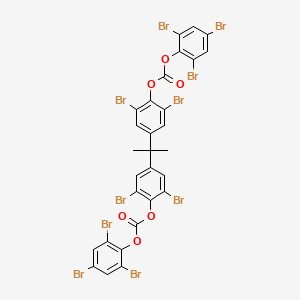
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester is a complex organic compound known for its significant applications in various fields. This compound is characterized by its brominated phenyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester typically involves the reaction of carbonic acid derivatives with brominated phenols. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of brominated intermediates and the use of advanced purification techniques to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenyl groups to less reactive forms.
Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its brominated phenyl groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential use as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound’s unique structure is explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound is used in the production of flame retardants, due to its brominated structure which imparts fire-resistant properties to materials.
Wirkmechanismus
The mechanism by which carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester exerts its effects involves interactions with specific molecular targets. The brominated phenyl groups can interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabromobisphenol A: Similar in structure, but with fewer brominated phenyl groups.
Bisphenol A: Lacks the brominated phenyl groups, resulting in different chemical properties and applications.
Uniqueness
The presence of multiple brominated phenyl groups in carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester makes it unique compared to other similar compounds. This structural feature imparts distinct reactivity and functional properties, making it valuable in specific industrial and research applications.
Eigenschaften
CAS-Nummer |
54060-67-2 |
|---|---|
Molekularformel |
C29H14Br10O6 |
Molekulargewicht |
1257.5 g/mol |
IUPAC-Name |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2,4,6-tribromophenoxy)carbonyloxyphenyl]propan-2-yl]phenyl] (2,4,6-tribromophenyl) carbonate |
InChI |
InChI=1S/C29H14Br10O6/c1-29(2,11-3-15(32)23(16(33)4-11)42-27(40)44-25-19(36)7-13(30)8-20(25)37)12-5-17(34)24(18(35)6-12)43-28(41)45-26-21(38)9-14(31)10-22(26)39/h3-10H,1-2H3 |
InChI-Schlüssel |
XDZIBFQEYRXSBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OC(=O)OC4=C(C=C(C=C4Br)Br)Br)Br |
Verwandte CAS-Nummern |
56262-45-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13942423.png)
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)

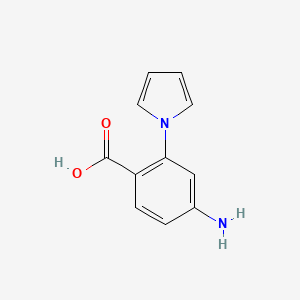
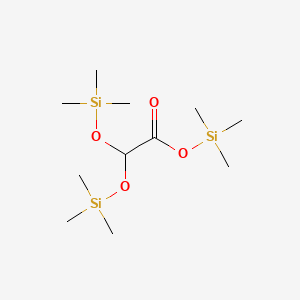
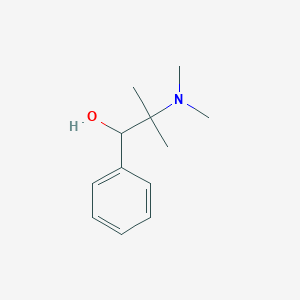
![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)

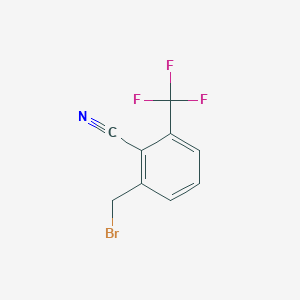
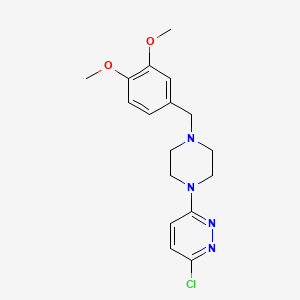
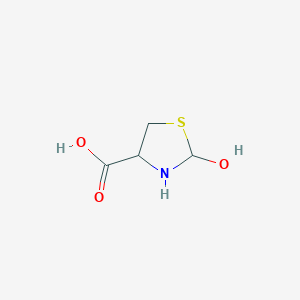
![3-(4-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenyl)propanoic acid](/img/structure/B13942501.png)

